molecular formula C17H16N2O2S B604439 (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 324065-20-5

(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B604439
CAS No.: 324065-20-5
M. Wt: 312.4g/mol
InChI Key: GZJNAMHXJFCUNA-VXLYETTFSA-N
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Description

Structural Classification and IUPAC Nomenclature

The compound (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile belongs to the tetrahydrobenzo[b]thiophene family, a class of bicyclic heterocycles featuring a sulfur-containing thiophene ring fused to a partially saturated benzene ring. Its IUPAC name is derived through systematic analysis of its substituents:

  • The parent structure is 4,5,6,7-tetrahydrobenzo[b]thiophene , indicating a benzothiophene core with four saturated carbons in the fused cyclohexene ring.
  • At position 3, a cyano group (-CN) is attached, denoted by the suffix -carbonitrile.
  • Position 2 contains an (E)-2-hydroxy-3-methoxybenzylideneamino substituent, comprising a Schiff base linkage (imine) between the thiophene’s amino group and 2-hydroxy-3-methoxybenzaldehyde.

The E-configuration of the imine double bond (C=N) is prioritized in the nomenclature to reflect spatial arrangement. The molecular formula is C₁₇H₁₆N₂O₂S , with a molar mass of 312.4 g/mol.

Property Value
Molecular Formula C₁₇H₁₆N₂O₂S
IUPAC Name (E)-2-[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Key Functional Groups Tetrahydrobenzo[b]thiophene, Schiff base, cyano, hydroxy, methoxy

Significance in Heterocyclic Chemistry and Medicinal Chemistry

This compound exemplifies the intersection of heterocyclic synthesis and drug discovery. The tetrahydrobenzo[b]thiophene scaffold provides conformational rigidity, enhancing binding affinity to biological targets. Key features driving its pharmacological relevance include:

  • Schiff Base Functionality : The imine linkage (C=N) enables hydrogen bonding and coordination with metal ions, a trait leveraged in enzyme inhibition and antimicrobial agent design.
  • Electron-Withdrawing Cyano Group : Enhances metabolic stability and influences electronic distribution, critical for interactions with cholinesterases and kinases.
  • Methoxy and Hydroxy Substituents : These groups improve solubility and enable π-π stacking or hydrogen bonding with biological macromolecules.

Recent studies highlight its role as a precursor for cholinesterase inhibitors (e.g., IC₅₀ = 24.35 μM against butyrylcholinesterase) and antitubercular agents targeting polyketide synthase 13. Its structural versatility allows derivatization into hybrids with enhanced bioactivity, such as benzothiophene-chalcone conjugates.

Historical Context of Tetrahydrobenzo[b]Thiophene Derivatives

Tetrahydrobenzo[b]thiophene derivatives emerged as pharmacophores in the late 20th century, with synthetic advancements driven by the Gewald reaction , a multicomponent method combining ketones, nitriles, and sulfur. Early derivatives focused on anti-inflammatory and antimicrobial applications.

The introduction of Schiff base modifications in the 2000s marked a turning point. For example, condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aldehydes yielded compounds with improved binding to enzyme active sites. The target compound represents an evolution of this strategy, incorporating methoxy and hydroxy groups to optimize electronic and steric profiles.

Notable milestones include:

  • 2007 : Synthesis of tetrahydrobenzo[b]thiophene carboxamides as kinase inhibitors.
  • 2020 : DFT-based optimization of Schiff base derivatives for antioxidant activity.
  • 2024 : Development of tetrahydrobenzo[b]thiophene-chalcone hybrids as dual cholinesterase inhibitors.

This historical progression underscores the scaffold’s adaptability in addressing emerging therapeutic challenges.

Properties

IUPAC Name

2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-14-7-4-5-11(16(14)20)10-19-17-13(9-18)12-6-2-3-8-15(12)22-17/h4-5,7,10,20H,2-3,6,8H2,1H3/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJNAMHXJFCUNA-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/C2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Condensation Methodology

The standard synthesis involves refluxing equimolar quantities of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.78 g, 10 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in anhydrous DMF (50 mL) with ZnCl₂ (0.8 mmol) for 2–3 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the amine starting material.

Table 1: Reaction Conditions and Yields

ParameterValueSource
SolventDMF
CatalystZnCl₂ (0.8 mmol)
TemperatureReflux (150–160°C)
Reaction Time2–3 hours
Yield82–89%

Post-reaction, the mixture is cooled to 25°C and quenched with ice-cold water (200 mL), inducing precipitation. The crude product is filtered, washed with ethanol (3 × 20 mL), and recrystallized from 96% ethanol to afford pale-yellow crystals.

Solvent and Catalytic Effects

Alternative solvents like ethanol or methanol reduce reaction efficiency (<60% yield) due to poor solubility of the amine precursor. Catalytic screening reveals that ZnCl₂ outperforms acetic acid or H₂SO₄, as Lewis acids enhance electrophilicity of the aldehyde carbonyl without protonating the amine.

Mechanistic Insight :
ZnCl₂ coordinates to the aldehyde oxygen, increasing the partial positive charge on the carbonyl carbon. This polarization facilitates nucleophilic attack by the amine, followed by dehydration to form the imine linkage:

RCHO+H2N–R’ZnCl2R–CH=N–R’+H2O\text{RCHO} + \text{H}2\text{N–R'} \xrightarrow{\text{ZnCl}2} \text{R–CH=N–R'} + \text{H}_2\text{O}

Structural Characterization and Spectral Analysis

FT-IR Spectroscopy

The FT-IR spectrum of the product exhibits key absorptions:

  • ν(OH) : 3221 cm⁻¹ (intramolecular hydrogen bonding)

  • ν(C≡N) : 2219 cm⁻¹

  • ν(C=N) : 1605 cm⁻¹

  • ν(Ar–OCH₃) : 1250 cm⁻¹

The absence of NH₂ stretches (3300–3400 cm⁻¹) confirms complete condensation.

NMR Spectroscopy

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 8.90 ppm (s, 1H) : Azomethine proton (–CH=N–)

  • δ 6.70–7.80 ppm (m, 3H) : Aromatic protons from benzaldehyde moiety

  • δ 3.85 ppm (s, 3H) : Methoxy group

  • δ 2.50–2.80 ppm (m, 8H) : Tetrahydrobenzo[b]thiophene methylene protons

¹³C NMR (75 MHz, DMSO-d₆) :

  • δ 160.4 ppm : Imine carbon (C=N)

  • δ 118.9 ppm : Nitrile carbon (C≡N)

  • δ 55.6 ppm : Methoxy carbon

Advanced Synthetic Strategies

Nanomaterial-Assisted Synthesis

Magnetite (Fe₃O₄) nanoparticles functionalized with silica (NPs12b) enhance reaction efficiency by providing a high-surface-area catalyst. The Schiff base product adsorbs onto NPs12b via Fe–O coordination, reducing aggregation and improving yield to 94%.

Table 2: Nanoparticle Synthesis Parameters

ParameterValueSource
Nanoparticle TypeFe₃O₄/SiO₂
Catalyst Loading5 wt%
Yield Improvement+12% vs. conventional

Stereochemical Control

The E-configuration is thermodynamically favored due to reduced steric hindrance between the methoxy group and tetrahydrobenzo[b]thiophene ring. Density functional theory (DFT) calculations (B3LYP/6-311+G(2d,p)) corroborate this, showing a 15.2 kcal/mol energy difference favoring the E-isomer.

Purification and Analytical Validation

Recrystallization from ethanol yields >99% purity, as verified by high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30, 1.0 mL/min). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 312.4 [M⁺], consistent with the molecular formula C₁₇H₁₆N₂O₂S .

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of the corresponding aldehyde or ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of pathogenic bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

3. Anti-inflammatory Effects
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases. The anti-inflammatory mechanism is thought to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic electronic devices. Its ability to act as a charge transport material could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2. Photovoltaic Materials
The compound's photophysical properties make it suitable for applications in solar energy conversion. Research indicates that it can improve the efficiency of light absorption and charge separation in photovoltaic cells .

Biochemical Probes

1. Fluorescent Probes
The structural characteristics of this compound allow it to be utilized as a fluorescent probe in biological imaging. Its fluorescence properties enable real-time monitoring of cellular processes .

2. Enzyme Inhibitors
This compound has been studied for its potential as an enzyme inhibitor in various biochemical pathways. For instance, it shows promise in inhibiting certain kinases involved in cancer progression .

Case Studies

Study Application Findings
AnticancerInduces apoptosis in breast cancer cells through mitochondrial pathways.
AntimicrobialEffective against E. coli and S. aureus with minimum inhibitory concentrations below 50 µg/mL.
Anti-inflammatoryReduces TNF-alpha levels significantly in LPS-stimulated macrophages.
Organic ElectronicsEnhances charge mobility by 30% compared to conventional materials used in OLEDs.
PhotovoltaicsIncreases solar cell efficiency by 15% when incorporated into active layers.
Fluorescent ProbesAllows visualization of cellular uptake and localization in live cells with minimal toxicity.

Mechanism of Action

The mechanism of action of (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptors, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Structure : The tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold is common among analogs (Table 1). Variations arise in the substituents on the benzylideneamine group, which modulate electronic and steric properties.

Compound Name Substituents on Benzylidene Key Structural Features References
(E)-2-((2-Hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-OH, 3-OCH₃ Dual electron-donating groups (OH and OCH₃) enhance hydrogen bonding and π-π stacking.
(E)-2-((2,3-Dihydroxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-OH, 3-OH Two hydroxyl groups increase polarity and stabilize crystal packing via O-H···N bonds.
2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-Cl Electron-withdrawing Cl substituent reduces electron density, affecting reactivity.
2-[(2-Methoxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-OCH₃ Methoxy group enhances lipophilicity but reduces hydrogen bonding capacity.

Crystal Packing and Interactions :

  • The 2-hydroxy-3-methoxy derivative forms triclinic crystals (space group P-1) stabilized by O-H···N and C-H···O hydrogen bonds, similar to the 2,3-dihydroxy analog .
  • Chloro-substituted analogs exhibit C-H···π and π-π interactions (separation ~3.77 Å), with dihedral angles between aromatic rings (~5.19°) influencing molecular planarity .
Physicochemical Properties

Melting Points and Solubility :

  • The target compound’s melting point is expected to be ~250–260°C (based on analogs: 243–246°C for chloro derivatives , 268–269°C for dihydroxy variants ).
  • Nitrile and hydroxyl groups improve solubility in polar solvents (e.g., DMF, ethanol) compared to non-polar chloro or methoxy derivatives .

Spectroscopic Data :

  • IR : Strong absorption bands for CN (~2220 cm⁻¹), OH (~3420 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .
  • ¹H NMR : Characteristic signals include a singlet for the methoxy group (~3.8 ppm) and a downfield-shifted imine proton (~8.5 ppm) .

Antiproliferative Activity :

  • The parent compound 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) exhibits cytotoxicity against cancer cells (IC₅₀: 10–50 μM) via apoptosis induction .

Structure-Activity Relationships :

  • Electron-donating groups (OH, OCH₃) enhance bioactivity by improving solubility and target binding.
  • Nitrile group is critical for maintaining pharmacophore integrity across analogs .

Biological Activity

The compound (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a derivative of tetrahydrobenzo[b]thiophene known for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of an appropriate catalyst. The reaction conditions can be optimized to improve yield and purity.

Antioxidant Activity

Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties . A study demonstrated that these compounds could inhibit free radical-induced lipid oxidation, with inhibition rates ranging from approximately 19% to 30% compared to ascorbic acid . The total antioxidant capacity (TAC) of these compounds suggests their potential as therapeutic agents for oxidative stress-related diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various strains of bacteria. In a study involving substituted benzo[b]thiophenes, certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 4 µg/mL against Staphylococcus aureus, including methicillin-resistant strains . This highlights the potential application of such compounds in treating bacterial infections.

Anticancer Properties

Tetrahydrobenzo[b]thiophenes have been identified as potential anticancer agents . A recent investigation revealed that specific derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds with piperidine and piperazine linkers exhibited significant antiproliferative activity against several human cancer cell lines and induced cell cycle arrest and apoptosis . These findings underscore the importance of this class of compounds in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of tetrahydrobenzo[b]thiophene derivatives. Variations in substituents on the benzothiophene nucleus significantly influence their biological properties. For instance:

Compound StructureBiological ActivityNotes
Tetrahydrobenzo[b]thiopheneAntioxidantInhibition rates: 19%-30%
Substituted benzo[b]thiophenesAntimicrobialMIC: 4 µg/mL against S. aureus
HDAC inhibitors with cyclic linkersAnticancerInduced apoptosis in cancer cells

Case Studies

  • Antioxidant Evaluation : In a study assessing various tetrahydrobenzo[b]thiophene derivatives for their antioxidant capacity using the phosphomolybdenum method, several compounds showed comparable activity to ascorbic acid, indicating their potential as antioxidant drugs .
  • Antimicrobial Screening : A series of substituted benzo[b]thiophenes were screened against Staphylococcus aureus, leading to the identification of several potent antimicrobial agents with low MIC values .
  • Cancer Cell Line Studies : Compounds derived from tetrahydrobenzo[b]thiophenes were tested on human cancer cell lines such as MDA-MB-231 and U937. Results indicated that these compounds not only inhibited cell growth but also triggered apoptotic pathways .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Identify key signals:
    • Imine proton (CH=N) : δ 8.8–9.0 ppm (singlet) .
    • Thiophene protons : δ 2.5–3.0 ppm (multiplet, tetrahydrobenzo ring) .
    • Aromatic protons : δ 6.8–7.6 ppm (split patterns from methoxy and hydroxy substituents) .
  • IR : Confirm functional groups:
    • C≡N stretch : ~2200 cm⁻¹ .
    • C=N (imine) : ~1600–1650 cm⁻¹ .

Q. Advanced Challenges

  • Overlapping Signals : Use 2D NMR (COSY, HSQC) to resolve crowded regions, particularly in the tetrahydrobenzo ring .
  • Dynamic Exchange : Variable-temperature NMR can detect tautomerism in the imine group (e.g., E/Z isomerization) .

What methodologies are used to assess the biological activity of this compound?

Q. Basic Assay Design

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

Q. Advanced Mechanistic Studies

  • Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to biological targets (e.g., DNA topoisomerases) .
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to evaluate CYP450-mediated degradation .

How can contradictory bioactivity data between studies be reconciled?

Q. Basic Analysis

  • Dose-Response Curves : Ensure consistent compound purity (HPLC ≥95%) and solvent controls (DMSO <0.1%) to minimize artifacts .
  • Strain Variability : Validate activity across multiple bacterial strains (e.g., ATCC vs. clinical isolates) .

Q. Advanced Approaches

  • Omics Integration : Combine transcriptomics/proteomics to identify off-target effects masking primary activity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain divergent results (e.g., binding pocket mutations) .

What strategies control stereochemistry during synthesis?

Q. Basic Control

  • Geometric Isomerism : Use bulky substituents (e.g., methoxy groups) to favor the E-configuration via steric hindrance .
  • Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to direct asymmetric synthesis .

Q. Advanced Techniques

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective imine formation .
  • X-ray Crystallography : Resolve absolute configuration of crystals to validate stereochemical outcomes .

How is computational modeling applied to study reaction mechanisms?

Q. Basic Applications

  • DFT Calculations : Optimize transition states (e.g., imine formation) using Gaussian or ORCA software .
  • Docking Studies : Predict binding modes to enzymes (e.g., COX-2) using AutoDock Vina .

Q. Advanced Workflows

  • QSPR Models : Corrogate electronic parameters (HOMO/LUMO) with observed reactivity or bioactivity .
  • Machine Learning : Train models on reaction datasets to predict optimal conditions (solvent, catalyst) for novel derivatives .

What purification techniques ensure high compound purity?

Q. Basic Methods

  • Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal habit control .

Q. Advanced Solutions

  • Preparative HPLC : Employ C18 columns with MeCN/H₂O gradients (30→100%) for challenging separations .
  • SFC (Supercritical Fluid Chromatography) : Resolve enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

How do substituents influence biological activity?

Q. Basic SAR Insights

  • Electron-Withdrawing Groups (e.g., -CN): Enhance antimicrobial activity by increasing membrane permeability .
  • Hydroxy/Methoxy Groups : Improve solubility and H-bonding interactions with targets (e.g., enzymes) .

Q. Advanced Design

  • Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to modulate potency/selectivity .
  • Pro-drug Strategies : Introduce ester groups (e.g., ethyl) for improved bioavailability, hydrolyzed in vivo to active acids .

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